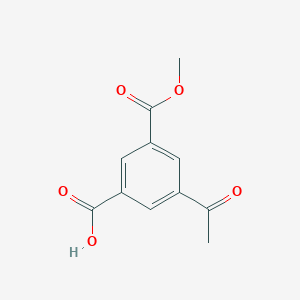
3-Acetyl-5-(methoxycarbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-(methoxycarbonyl)benzoic acid: is an organic compound with a molecular formula of C11H10O4. It is a derivative of benzoic acid, featuring both an acetyl group and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Acetyl-5-(methoxycarbonyl)benzoic acid typically begins with commercially available starting materials such as 3-acetylbenzoic acid and methanol.
Esterification Reaction: The methoxycarbonyl group can be introduced via an esterification reaction. This involves reacting 3-acetylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Acetyl-5-(methoxycarbonyl)benzoic acid can undergo oxidation reactions, where the acetyl group can be converted to a carboxyl group, forming 3-carboxy-5-(methoxycarbonyl)benzoic acid.
Reduction: The compound can also undergo reduction reactions, where the acetyl group can be reduced to an alcohol group, forming 3-(hydroxyethyl)-5-(methoxycarbonyl)benzoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation Product: 3-carboxy-5-(methoxycarbonyl)benzoic acid.
Reduction Product: 3-(hydroxyethyl)-5-(methoxycarbonyl)benzoic acid.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives: 3-Acetyl-5-(methoxycarbonyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In catalytic reactions, it can coordinate with metal centers, influencing the reactivity and selectivity of the catalyst.
Comparaison Avec Des Composés Similaires
3-Acetylbenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
5-(Methoxycarbonyl)benzoic acid: Lacks the acetyl group, affecting its reactivity and applications.
3,5-Diacetylbenzoic acid: Contains two acetyl groups, which can lead to different reactivity and applications.
Uniqueness: 3-Acetyl-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both acetyl and methoxycarbonyl groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H10O5 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
3-acetyl-5-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H10O5/c1-6(12)7-3-8(10(13)14)5-9(4-7)11(15)16-2/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
WGXMUNJAWJAHDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















